Amprolium
Overview
Description
Amprolium is an organic compound sold as a coccidiostat used in poultry . It is a thiamine analogue and blocks the thiamine transporter of Eimeria species . By blocking thiamine uptake, it prevents carbohydrate synthesis .
Synthesis Analysis
The synthesis of Amprolium involves the condensation of ethoxymethylenemalononitrile with acetamidine to afford the substituted pyrimidine . The reaction may involve conjugate addition of the amidine nitrogen to the malononitrile followed by loss of ethoxide . Addition of the remaining amidine nitrogen to one of the nitriles will then lead to the pyrimidine . Reduction of the nitrile gives the corresponding aminomethyl compound . Exhaustive methylation of the amine followed by displacement of the activated quaternary nitrogen by bromide ion affords the key intermediate . Displacement of the halogen by α- picoline gives amprolium .
Molecular Structure Analysis
Amprolium has a molecular formula of C14H19ClN4 . Its average mass is 278.780 Da and its monoisotopic mass is 278.129822 Da . It belongs to the class of organic compounds known as methylpyridines, which are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .
Chemical Reactions Analysis
The official AOAC spectrophotometric analytical method for Amprolium in feeds is quantitatively selective for the intact drug in the presence of its primary degradation products . Concentrations evaluated included mixtures of the individual degradates in the presence of Amprolium, as well as an equimolar mixture of the two degradates .
Physical And Chemical Properties Analysis
Amprolium has a chemical formula of C14H19ClN4 . Its average mass is 278.780 Da and its monoisotopic mass is 278.129822 Da .
Scientific Research Applications
1. Water Treatment
Amprolium has been studied for its potential in removing contaminants from water. A 2020 study by Ali and Abdelhalim explored the use of Salvadora persica stem ash and roots as a biosorbent for removing Amprolium hydrochloride from aqueous systems. They found a maximum removal efficiency of 98% and 96% for S. persica roots and seeds ash, respectively, highlighting the potential of this approach in water treatment applications (Ali & Abdelhalim, 2020).
2. Analysis in Food Products
Amprolium residues in food products, particularly eggs, have been a subject of research. A study by Martínez-Villalba et al. in 2013 developed a method based on Capillary Zone Electrophoresis for analyzing residues of amprolium in eggs. This method aimed to address the issue of residues of veterinary drugs in consumption products, demonstrating the importance of monitoring and analysis in food safety (Martínez-Villalba et al., 2013).
3. Impact on Soil Biochemistry
Research has also been conducted on the impact of amprolium in soil. A study by Warman et al. in 1977 investigated the effect of amprolium on the biochemistry of soil treated with poultry manure containing this compound. Their findings indicated that amprolium did not significantly affect soil respiration, providing insights into its environmental impact (Warman et al., 1977).
4. Veterinary Applications
While the focus of your query is not on drug use and dosage, it's worth noting that amprolium has been widely studied in the context of veterinary medicine, particularly in the treatment of diseases in animals like coccidiosis in ruminants and poultry. For instance, Horák, Raymond, and Louw (1969) examined the use of amprolium in treating naturally acquired coccidial infections in sheep, goats, and calves, demonstrating its effectiveness in rapidly reducing faecal oocyst counts and clinical improvement in the animals (Horák, Raymond, & Louw, 1969).
5. Comparative Studies with Other Compounds
There has also been research comparing the efficacy of amprolium with other compounds in treating infections. For example, a study by Leek and Fayer (1980) evaluated the efficacy of amprolium against Sarcocystis ovicanis in lambs, comparing it with other treatments. They found that amprolium reduced the number of deaths and severity of clinical signs in experimentally infected lambs (Leek & Fayer, 1980).
Safety And Hazards
Amprolium can cause severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It can cause damage to organs (Central nervous system) through prolonged or repeated exposure if swallowed . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3053-18-7 | |
Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3053-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0045547 | |
Record name | Amprolium hydrochloride | |
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Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Amprolium hydrochloride | |
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Product Name |
Amprolium | |
CAS RN |
137-88-2, 3053-18-7, 121-25-5 | |
Record name | Amprolium hydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Amprolium hydrochloride | |
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Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |
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Record name | amprolium | |
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Record name | Amprolium hydrochloride | |
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Record name | Amprolium hydrochloride | |
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Record name | Amprolium | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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